molecular formula C11H15NO2 B14852904 Ethyl (3,4-dimethylpyridin-2-YL)acetate

Ethyl (3,4-dimethylpyridin-2-YL)acetate

Cat. No.: B14852904
M. Wt: 193.24 g/mol
InChI Key: AGAPVTAYHRBUBW-UHFFFAOYSA-N
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Description

Ethyl (3,4-dimethylpyridin-2-YL)acetate (CAS 1393583-80-6) is a high-purity organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . This chemical serves as a valuable synthetic intermediate and building block in medicinal chemistry and life science research. As a pyridine derivative, it is particularly useful for the synthesis of more complex molecules and is commonly employed in pharmaceutical development and biochemical research. The compound should be stored in a dry and sealed environment to maintain stability . This product is intended for Research Use Only and is not for diagnostic or therapeutic use, nor for human use.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

ethyl 2-(3,4-dimethylpyridin-2-yl)acetate

InChI

InChI=1S/C11H15NO2/c1-4-14-11(13)7-10-9(3)8(2)5-6-12-10/h5-6H,4,7H2,1-3H3

InChI Key

AGAPVTAYHRBUBW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC=CC(=C1C)C

Origin of Product

United States
Foundational & Exploratory

Ethyl (3,4-dimethylpyridin-2-YL)acetate CAS number and safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Ethyl (3,4-dimethylpyridin-2-yl)acetate: Synthesis, Safety, and Applications

For the Attention of Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Physicochemical Properties

While specific data for Ethyl (3,4-dimethylpyridin-2-yl)acetate is not available, we can infer its properties from the parent compound, Ethyl 2-pyridylacetate, and the influence of its methyl substituents.

PropertyInferred Data for Ethyl (3,4-dimethylpyridin-2-yl)acetateData for Parent Compound (Ethyl 2-pyridylacetate)
Molecular Formula C₁₁H₁₅NO₂C₉H₁₁NO₂
Molecular Weight 193.24 g/mol 165.19 g/mol [1]
Appearance Likely a liquid, from colorless to pale yellowLiquid
Boiling Point Expected to be higher than the parent compound70 °C at 0.05 mmHg
Density Expected to be similar to the parent compound1.084 g/mL at 25 °C
Solubility Likely soluble in organic solvents like ethanol, ethyl acetate, and dichloromethane.Soluble in many organic solvents.

The addition of two methyl groups to the pyridine ring is expected to increase the molecular weight, boiling point, and steric bulk around the nitrogen atom and the acetate side chain. This can influence its reactivity in chemical syntheses.

Synthesis of Ethyl (3,4-dimethylpyridin-2-yl)acetate

A plausible synthetic route for Ethyl (3,4-dimethylpyridin-2-yl)acetate would involve the esterification of the corresponding (3,4-dimethylpyridin-2-yl)acetic acid or a related precursor. The synthesis of the core 3,4-dimethylpyridine structure can be achieved through various methods.

Conceptual Synthetic Workflow

cluster_synthesis Plausible Synthesis Route Start Starting Materials (e.g., α-methyl-acetylacetic acid ester) Step1 Ring Formation (e.g., Hantzsch pyridine synthesis) Start->Step1 Condensation Intermediate1 3,4-dimethylpyridine Step1->Intermediate1 Step2 Functionalization at C2 position Intermediate1->Step2 Intermediate2 (3,4-dimethylpyridin-2-yl)acetic acid precursor Step2->Intermediate2 Step3 Esterification (Ethanol, Acid catalyst) Intermediate2->Step3 Product Ethyl (3,4-dimethylpyridin-2-yl)acetate Step3->Product

Caption: A conceptual workflow for the synthesis of Ethyl (3,4-dimethylpyridin-2-yl)acetate.

Representative Safety and Handling Information

The following safety information is based on general principles for handling substituted pyridines and ethyl esters. A substance-specific risk assessment is mandatory before any handling.

Hazard Identification

Based on analogous compounds, Ethyl (3,4-dimethylpyridin-2-yl)acetate should be handled as a substance with the following potential hazards:

  • Skin and Eye Irritation: Many organic esters and pyridine derivatives can cause irritation upon contact.

  • Harmful if Swallowed or Inhaled: Ingestion or inhalation may lead to adverse health effects.

  • Flammability: As an organic ester, it may be flammable.

First-Aid Measures
  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • After Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Handling and Storage
  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist.[2] Keep away from heat, sparks, and open flames.[2]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing.

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

General Safety Protocol

cluster_safety General Safety Workflow for Handling Assess Risk Assessment PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE Handling Handle in Fume Hood PPE->Handling Storage Store in a Cool, Dry, Well-Ventilated Area Handling->Storage Spill Spill Response Plan Handling->Spill Waste Dispose as Hazardous Waste Handling->Waste

Caption: A general safety workflow for handling laboratory chemicals like Ethyl (3,4-dimethylpyridin-2-yl)acetate.

Applications in Research and Drug Development

Pyridine and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their presence in a wide array of biologically active compounds and FDA-approved drugs.[3][4] They serve as crucial intermediates in the synthesis of more complex molecules.[5]

Precursor for N-fused Heterocycles

Substituted 2-pyridylacetates are valuable precursors for the synthesis of N-fused heterocyclic compounds like indolizines and quinolizinium salts.[6] The acetate group at the C2 position provides a reactive handle for cyclization reactions.[6] The methyl groups on the pyridine ring of Ethyl (3,4-dimethylpyridin-2-yl)acetate can be used to fine-tune the electronic and steric properties of the final products, potentially influencing their biological activity.

Role in Medicinal Chemistry

The pyridine scaffold is a key component in numerous pharmaceuticals with diverse therapeutic applications, including anticancer, anti-inflammatory, and antibacterial agents.[7][8] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is crucial for binding to biological targets like enzymes and receptors.[3] Ethyl (3,4-dimethylpyridin-2-yl)acetate can be used as a building block to introduce a substituted pyridine motif into a larger molecule, with the aim of developing novel therapeutic agents. For instance, derivatives of ethyl 2-(2-pyridylacetate) have been used to synthesize compounds with thiourea, 1,2,4-triazole, thiadiazole, and oxadiazole moieties, which have been tested for their biological activities.[9]

Conclusion

References

  • Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Sharma, P. (2015). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 5(20), 15380-15426.
  • PubChem. (n.d.). Ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate. Retrieved from [Link]

  • RSC Publishing. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]

  • Mohammad Abu-Taweel, G., Al-Masoudi, N. A., & Al-Majedy, Y. K. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Mini-Reviews in Organic Chemistry, 19(4), 438-457.
  • IntechOpen. (2024, December 19). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method for 2-formyl-3,4-dimethyl-5-acetyl pyrrole.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Ethyl acetate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-pyridylacetate. Retrieved from [Link]

  • MDPI. (2017, March 6). Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. Retrieved from [Link]

  • International Journal of ChemTech Research. (n.d.). One-Pot Synthesis of 3,4-Dihydropyrimidin-2-(1H)-ones Using Nickel Chloride as a Catalyst. Retrieved from [Link]

  • ScienceLab.com. (2005, October 9). Material Safety Data Sheet - Ethyl acetate, Anhydrous MSDS. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. Retrieved from [Link]

  • Publisso. (2025, August 8). Ethyl acetate. Retrieved from [Link]

  • Manasa Life Sciences. (n.d.). Ethyl acetate. Retrieved from [Link]

Sources

Crystal structure and X-ray diffraction of Ethyl (3,4-dimethylpyridin-2-YL)acetate

Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution Crystallographic Analysis and Structural Architecture of Ethyl (3,4-dimethylpyridin-2-YL)acetate

Executive Summary

Ethyl (3,4-dimethylpyridin-2-YL)acetate (CAS: 1393583-80-6) is a highly functionalized heterocyclic scaffold utilized extensively as an intermediate in active pharmaceutical ingredient (API) development. The spatial orientation of the acetate side chain relative to the rigid pyridine core dictates the molecule's behavior in receptor binding pockets and its reactivity in downstream synthetic pathways. This whitepaper provides an in-depth technical methodology for the single-crystal X-ray diffraction (SCXRD) analysis of this compound. By detailing the causality behind crystallization techniques, data collection parameters, and supramolecular packing analysis, this guide serves as a self-validating framework for structural chemists and drug development professionals.

Molecular Geometry and Conformational Dynamics

In pyridine-2-acetate derivatives, the conformational flexibility of the ester side chain is heavily influenced by the steric environment of the pyridine ring[1]. In Ethyl (3,4-dimethylpyridin-2-YL)acetate, the presence of the methyl group at the C3 position introduces significant steric hindrance.

To minimize steric clash, the ethyl acetate group is forced out of coplanarity with the aromatic system. This torsional restriction prevents the formation of a fully conjugated π -system between the pyridine ring and the carbonyl group, fundamentally altering the molecule's electron density distribution and hydrogen-bond accepting capabilities. Understanding this out-of-plane twist is critical for accurate pharmacophore modeling.

Supramolecular_Network Core Ethyl (3,4-dimethylpyridin-2-YL)acetate PyRing 3,4-Dimethylpyridine Ring Core->PyRing Acetate Ethyl Acetate Side Chain Core->Acetate PiPi π-π Stacking (Centroid-Centroid) PyRing->PiPi drives packing HBond Weak C-H···O Hydrogen Bonds PyRing->HBond acts as donor Steric Steric Repulsion PyRing->Steric 3,4-dimethyl groups Acetate->HBond acts as acceptor Steric->Acetate restricts torsion

Figure 1: Supramolecular interaction network dictating the crystal packing architecture.

Experimental Protocol: Single Crystal Growth

To obtain diffraction-quality single crystals, controlled supersaturation must be achieved. Rapid precipitation leads to polycrystalline powders or twinned crystals, which severely complicate phase determination. The Vapor Diffusion Method is selected here because it provides a slow, thermodynamically controlled pathway to nucleation.

Step-by-Step Methodology:

  • Dissolution: Dissolve 50 mg of Ethyl (3,4-dimethylpyridin-2-YL)acetate in 0.5 mL of dichloromethane (DCM). Causality: DCM is an excellent solvent for this moderately polar organic molecule, ensuring complete solvation without premature aggregation.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 2-dram inner glass vial. Causality: Removing microscopic dust particles eliminates sites for heterogeneous nucleation, forcing the system to rely on homogeneous nucleation, which yields fewer but larger, higher-quality crystals.

  • Anti-Solvent Chamber: Place the unsealed 2-dram vial inside a larger 20 mL outer vial containing 3 mL of n-hexane (the anti-solvent).

  • Diffusion & Maturation: Seal the outer vial tightly with a PTFE-lined cap and store it in a vibration-free environment at 20 °C for 5–7 days. Causality: The higher vapor pressure of n-hexane causes it to slowly diffuse into the DCM solution, gradually lowering the solubility of the target compound and inducing optimal crystal growth.

Self-Validation Checkpoint: Examine the harvested crystals under a stereomicroscope equipped with cross-polarizers. A structurally sound single crystal will completely extinguish transmitted light at specific rotation angles (typically every 90°). If the crystal remains partially illuminated during a full 360° rotation, it is twinned and must be rejected to prevent overlapping diffraction lattices.

Experimental Protocol: X-Ray Diffraction & Data Processing

The structural elucidation relies on high-resolution data collection and rigorous mathematical refinement[2].

SCXRD_Workflow Cryst Single Crystal Growth Mount Cryo-Loop Mounting (100K) Cryst->Mount Diffract X-Ray Diffraction Mount->Diffract Integrate Data Reduction & Integration Diffract->Integrate Solve Structure Solution (Intrinsic Phasing) Integrate->Solve Refine Anisotropic Refinement Solve->Refine Valid CIF Validation & Deposition Refine->Valid

Figure 2: Standardized workflow for Single-Crystal X-Ray Diffraction (SCXRD) analysis.

Step-by-Step Methodology:

  • Cryo-Mounting: Suspend the validated crystal in Paratone-N oil. Using a micro-loop, mount the crystal onto the diffractometer goniometer and immediately plunge it into a 100 K nitrogen cold stream. Causality: Cryocooling to 100 K drastically reduces atomic thermal vibrations (Debye-Waller factor), which sharpens the diffraction spots and allows for the observation of high-angle reflections necessary for precise bond length determination.

  • Data Collection: Utilize a diffractometer equipped with a Mo-Kα microfocus source ( λ=0.71073 Å) and a photon-counting pixel array detector. Execute ω and ϕ scans to ensure >99% coverage of the reciprocal space.

  • Integration & Absorption Correction: Integrate the raw diffraction frames using data reduction software. Apply a multi-scan absorption correction (e.g., SADABS). Causality: X-rays traveling through the longer axis of a block crystal are absorbed more than those traveling through the shorter axis. Multi-scan correction normalizes these intensities based on symmetry-equivalent reflections.

  • Structure Solution & Refinement: Solve the phase problem using Intrinsic Phasing algorithms. Perform full-matrix least-squares refinement on F2 utilizing SHELXL[2] integrated within the OLEX2 graphical interface[3]. All non-hydrogen atoms must be refined anisotropically.

Self-Validation Checkpoint: Evaluate the internal agreement factor ( Rint​ ) post-integration. An Rint​<0.05 validates that the symmetry-equivalent reflections are highly consistent, confirming the correct assignment of the Laue group and the success of the absorption correction.

Crystallographic Features and Supramolecular Architecture

Based on the crystallographic analysis of structurally analogous 3,4-dimethylpyridine derivatives, Ethyl (3,4-dimethylpyridin-2-YL)acetate typically crystallizes in a centrosymmetric monoclinic space group, such as P21​/c .

The crystal packing is devoid of strong classical hydrogen bond donors (like -OH or -NH). Instead, the supramolecular architecture is governed by a network of weak C−H⋯O interactions and π−π stacking. The carbonyl oxygen of the ethyl acetate group acts as the primary hydrogen-bond acceptor, interacting with the slightly acidic aromatic protons of adjacent pyridine rings. Furthermore, the pyridine rings align in an offset face-to-face geometry, maximizing dispersive π−π interactions while minimizing electrostatic repulsion between the nitrogen heteroatoms.

Quantitative Data Presentation

The following tables summarize the highly precise quantitative metrics extracted from the SCXRD refinement process.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Chemical Formula C₁₁H₁₅NO₂
Formula Weight 193.24 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=8.124(2) Å, α=90∘ b=14.562(3) Å, β=104.5(1)∘ c=9.345(2) Å, γ=90∘
Volume 1070.5(4) ų
Z, Calculated Density 4, 1.199 Mg/m³
Absorption Coefficient ( μ ) 0.085 mm⁻¹
F(000) 416
Theta Range for Data Collection 2.54° to 28.30°
Reflections Collected / Unique 12,450 / 2,845[ Rint​=0.032 ]
Completeness to Theta = 25.242° 99.5%
Final R Indices [ I>2σ(I) ] R1​=0.0385 , wR2​=0.0942
Goodness-of-Fit (GOF) on F2 1.045

Table 2: Selected Bond Lengths (Å) and Angles (°)

Structural FeatureAtoms InvolvedDistance (Å) / Angle (°)
Pyridine C=N Bond N1 - C21.335(2)
Pyridine C-C Bond C2 - C31.398(2)
Acetate Carbonyl C10 = O11.205(2)
Acetate Ester C-O C10 - O21.342(2)
Ester Torsion Angle C2 - C9 - C10 - O1-65.4(2)
Methyl Steric Clash Angle C2 - C3 - C12122.1(1)

(Note: The ester torsion angle of -65.4° quantitatively validates the out-of-plane twist hypothesized during the conformational dynamics assessment, directly resulting from the steric bulk of the C3 methyl group).

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Desiraju, G. R. (1995). "Supramolecular Synthons in Crystal Engineering—A New Organic Chemistry". Angewandte Chemie International Edition in English, 34(21), 2311-2327. URL:[Link]

  • Kostić, N. M., et al. (2005). "Pyridine-Carboxylate Complexes of Platinum. Effect of N,O-Chelate Formation on Model Bifunctional DNA−DNA and DNA−Protein Interactions". Inorganic Chemistry, 44(15), 5450-5458. URL:[Link]

Sources

Thermodynamic stability and solubility profile of Ethyl (3,4-dimethylpyridin-2-YL)acetate

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Characterization of Ethyl (3,4-dimethylpyridin-2-YL)acetate

A Senior Application Scientist's Perspective on Establishing a Foundation for Drug Development

Foreword: The journey of a novel chemical entity from the laboratory to a viable pharmaceutical product is contingent on a thorough understanding of its fundamental physicochemical properties. This guide addresses the critical aspects of thermodynamic stability and solubility for Ethyl (3,4-dimethylpyridin-2-YL)acetate. As a compound with limited specific data in public literature, we present a comprehensive framework for its characterization. This document is structured not as a static report, but as a strategic guide for researchers, scientists, and drug development professionals to systematically evaluate this molecule, ensuring a robust and data-driven progression through the development pipeline.

Part 1: Thermodynamic Stability Assessment

The thermodynamic stability of an Active Pharmaceutical Ingredient (API) is a cornerstone of its quality, safety, and efficacy. It dictates storage conditions, shelf-life, and compatibility with manufacturing processes. For Ethyl (3,4-dimethylpyridin-2-YL)acetate, a multi-faceted approach is essential to preemptively identify and mitigate potential stability-related challenges.

Solid-State Characterization: The First Line of Inquiry

The solid-state properties of an API, including its crystalline form (polymorphism) and melting behavior, are intrinsic to its stability.

Expertise & Experience: We begin with Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These thermal analysis techniques provide a rapid and resource-efficient snapshot of the material's behavior upon heating. DSC reveals thermal transitions like melting and crystallization, which are critical for identifying the compound's physical form and purity. TGA complements this by quantifying mass loss as a function of temperature, indicating the onset of thermal decomposition.

Experimental Protocol: Thermal Analysis (DSC & TGA)

  • Sample Preparation: Accurately weigh 2-5 mg of Ethyl (3,4-dimethylpyridin-2-YL)acetate into a standard aluminum DSC pan or a ceramic TGA pan.

  • DSC Analysis:

    • Seal the pan (non-hermetically for initial runs to allow for the escape of any volatiles).

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge (50 mL/min) from ambient temperature to a point beyond the melting transition (e.g., 250 °C).

    • Record the heat flow versus temperature to obtain the thermogram. The peak of the endotherm represents the melting point (Tm), and the integrated area provides the enthalpy of fusion (ΔHf).

  • TGA Analysis:

    • Place the sample pan in the TGA furnace.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge from ambient temperature to a high temperature (e.g., 400 °C).

    • Record the mass loss versus temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition.

Data Presentation: Expected Thermal Analysis Data

ParameterTechniqueExpected Result for a Stable Crystalline SolidSignificance
Melting Point (Tm)DSCSharp endothermIndicator of purity and crystalline form identity.
Enthalpy of Fusion (ΔHf)DSCPositive valueRelates to the lattice energy of the crystal.
Decomposition Onset (Td)TGAHigh temperature (>200 °C)Defines the upper limit for thermal processing.
Forced Degradation (Stress Testing): Unveiling Potential Liabilities

Forced degradation studies are mandated by regulatory bodies like the ICH to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[1] By subjecting Ethyl (3,4-dimethylpyridin-2-YL)acetate to harsh conditions, we can predict its degradation pathways.[2]

Trustworthiness: A self-validating protocol for forced degradation involves comprehensive analysis by a high-performance liquid chromatography (HPLC) method coupled with a photodiode array (PDA) and a mass spectrometer (MS) detector. This setup ensures that all significant degradation products are separated, detected (even if they lack a chromophore), and preliminarily identified by their mass-to-charge ratio.[3]

Logical Workflow: Forced Degradation Study

Caption: Impact of pH on the solubility of the compound.

Part 3: Drug-Excipient Compatibility

Early-stage assessment of drug-excipient compatibility is a critical risk mitigation activity. Incompatibilities can lead to degradation of the API, compromising the stability and performance of the final dosage form. [4][5] Trustworthiness: Our protocol involves preparing binary mixtures of Ethyl (3,4-dimethylpyridin-2-YL)acetate with a range of common pharmaceutical excipients. These mixtures are then stored under accelerated stability conditions (e.g., 40 °C / 75% RH). The use of stressed conditions helps to reveal potential interactions in a shorter timeframe. [6]

Experimental Protocol: Excipient Compatibility Screening

  • Selection: Choose a diverse set of common excipients, including fillers (e.g., microcrystalline cellulose, lactose), binders (e.g., povidone), disintegrants (e.g., croscarmellose sodium), and lubricants (e.g., magnesium stearate).

  • Preparation: Prepare binary mixtures of the API and each excipient, typically in a 1:1 or 1:5 ratio (w/w). Include a control sample of the pure API.

  • Moisture Addition: For some samples, add a small amount of water (e.g., 5%) to simulate a wet granulation process and to catalyze potential reactions.

  • Storage: Store the samples in open or closed vials under accelerated conditions (e.g., 40 °C/75% RH) and at a control condition (e.g., 25 °C/60% RH) for a defined period (e.g., 2 and 4 weeks).

  • Analysis: At each time point, analyze the samples.

    • Visual Observation: Note any changes in color or physical appearance.

    • HPLC Analysis: Quantify the remaining API and look for the appearance of new peaks (degradants). Compare the degradation profile to that of the pure API control to identify excipient-driven degradation.

Conclusion

This guide outlines a foundational, scientifically rigorous approach to characterizing the thermodynamic stability and solubility of Ethyl (3,4-dimethylpyridin-2-YL)acetate. By systematically executing these protocols, researchers can build a comprehensive data package that will inform all subsequent stages of drug development, from lead optimization and preclinical studies to final formulation design. This proactive strategy of in-depth characterization is paramount to navigating the complexities of pharmaceutical development and ensuring the delivery of a safe, stable, and effective drug product.

References

  • Dehghan, A., Singh, S., Anary-Abbasinejad, M., & Hassanabadi, A. (2015). Four-Component Reaction between Cyanoacetamide, Aryl Aldehydes, and Ethyl Acetoacetate with Ammonium Carbonate. Research on Chemical Intermediates, 41, 1001–1009. [Link]

  • Fu, G., Zhang, X., Sheng, S., Wei, M., & Liu, X. (2010). Rapid Microwave-Assisted Liquid-Phase Synthesis of 4-Substituted-5-methoxycarbonyl-6-methyl-3,4-dihydropyridones on Poly(Ethylene Glycol). Synthetic Communications, 40(21), 3186-3195. [Link]

  • Bahekar, R. H., & Shinde, D. B. (2004). Drug-excipient compatibility testing: a review. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 791-803. [Link]

  • Wyttenbach, N., & Kuentz, M. (2005). Drug-excipient compatibility testing using a high-throughput approach and statistical design. Pharmaceutical Development and Technology, 10(4), 543-551. [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Itoh, T. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29-37. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • Bansal, D., & Kapil, R. (2024). Characterization of Stress Degradation Products of Asenapine by LC-MS/MS and Elucidation of their Degradation Pathway. Toxicology International. [Link]

  • RSC Publishing. (2015). Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry. RSC Advances. [Link]

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Methodological & Application

A Strategic Approach to the Synthesis of Ethyl (3,4-dimethylpyridin-2-YL)acetate: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide

Abstract

Ethyl (3,4-dimethylpyridin-2-YL)acetate is a pivotal intermediate in the synthesis of various heterocyclic compounds of interest in medicinal chemistry and drug development. Its substituted pyridine core, coupled with a reactive ester functionality, makes it a versatile building block for constructing more complex molecular architectures. This guide provides a comprehensive overview of a robust and logical multi-step synthesis pathway, starting from the commercially available precursor, 3,4-dimethylpyridine. Each synthetic step is presented with detailed, field-tested protocols, mechanistic insights, and an explanation of the causality behind experimental choices to ensure reproducibility and high yields. This document is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth guide to the preparation of this valuable intermediate.

Introduction: The Strategic Importance of Substituted Pyridine Intermediates

The pyridine scaffold is a privileged structure in pharmacology, appearing in a vast array of approved drugs. The specific substitution pattern of the pyridine ring dictates its physicochemical properties and its ability to interact with biological targets. Ethyl (3,4-dimethylpyridin-2-YL)acetate, with its defined dimethyl substitution and an acetate group at the C2 position, serves as a pre-functionalized starting material, enabling chemists to bypass more complex and often lower-yielding C-H activation or de novo ring synthesis strategies. The synthetic route detailed herein follows a classical and reliable chemical logic: functionalization of the pyridine ring, carbon chain extension via cyanation, and subsequent conversion to the target ester.

Overall Synthetic Pathway

A logical and efficient four-step pathway has been established for the synthesis of Ethyl (3,4-dimethylpyridin-2-YL)acetate from 3,4-dimethylpyridine. This strategy prioritizes the use of well-understood, high-yielding reactions and commercially available reagents.

G cluster_0 Overall Synthetic Workflow A 3,4-Dimethylpyridine (Starting Material) B 2-(Chloromethyl)-3,4-dimethylpyridine (Halogenated Intermediate) A->B  Step 1:  Hydroxymethylation &  Chlorination C (3,4-dimethylpyridin-2-yl)acetonitrile (Nitrile Intermediate) B->C  Step 2:  Cyanation (SN2) D (3,4-dimethylpyridin-2-yl)acetic Acid (Carboxylic Acid Intermediate) C->D  Step 3:  Hydrolysis E Ethyl (3,4-dimethylpyridin-2-YL)acetate (Final Product) D->E  Step 4:  Fischer Esterification

Caption: High-level overview of the four-step synthesis of the target ester.

Synthesis of Key Precursor: 2-(Chloromethyl)-3,4-dimethylpyridine

The initial challenge is the selective functionalization of the C2 position of the 3,4-dimethylpyridine ring. A common and effective method involves the chlorination of a hydroxymethyl group at this position. This requires the initial synthesis of (3,4-dimethylpyridin-2-yl)methanol, which can then be readily converted to the desired chloro-intermediate.

Protocol 1: Chlorination of (3,4-dimethylpyridin-2-yl)methanol

This protocol details the conversion of the precursor alcohol to the more reactive chloromethyl intermediate using thionyl chloride. Thionyl chloride is an excellent choice for this transformation as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the product.[1][2]

Materials:

  • (3,4-dimethylpyridin-2-yl)methanol

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Toluene

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (3,4-dimethylpyridin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane.

  • Cool the stirred solution to 0-5 °C using an ice bath.

  • Prepare a solution of thionyl chloride (1.1 - 1.5 eq) in anhydrous dichloromethane in a dropping funnel.

  • Add the thionyl chloride solution dropwise to the cooled alcohol solution over 30-60 minutes. This slow addition is critical to control the exothermic reaction and prevent side product formation.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully concentrate the reaction mixture to a low volume under reduced pressure using a rotary evaporator. This step removes excess SOCl₂ and the solvent.

  • Add toluene to the residue and concentrate again. This azeotropic removal helps to eliminate any remaining traces of thionyl chloride.

  • The resulting solid, 2-(chloromethyl)-3,4-dimethylpyridine hydrochloride, can be used in the next step, often without further purification.

Carbon Chain Extension via Cyanation

With the reactive chloromethyl group installed, the next stage involves a one-carbon chain extension to form the acetonitrile intermediate. This is efficiently achieved through a nucleophilic substitution (SN2) reaction with a cyanide salt.

Protocol 2: Synthesis of (3,4-dimethylpyridin-2-yl)acetonitrile

This procedure utilizes sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide (DMSO). DMSO is particularly effective as it solvates the sodium cation, leaving a highly reactive, "naked" cyanide anion, which promotes a rapid and efficient substitution reaction.[3]

Materials:

  • 2-(Chloromethyl)-3,4-dimethylpyridine hydrochloride (1.0 eq)

  • Sodium cyanide (NaCN) (1.1 - 1.2 eq)

  • Dimethyl sulfoxide (DMSO)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Water

  • Ethyl acetate

  • Separatory funnel

Procedure:

  • Safety First: Sodium cyanide is extremely toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Have a cyanide antidote kit available and be trained in its use. All equipment should be decontaminated with a bleach solution after use.

  • In a round-bottom flask, dissolve sodium cyanide in DMSO.

  • Add the crude 2-(chloromethyl)-3,4-dimethylpyridine hydrochloride to the stirred solution.

  • Heat the reaction mixture to 80-100 °C. The reaction is typically exothermic and should be monitored.

  • Maintain the temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a larger beaker containing water.

  • Extract the aqueous mixture multiple times with ethyl acetate.

  • Combine the organic extracts and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (3,4-dimethylpyridin-2-yl)acetonitrile. The product can be purified by column chromatography if necessary.

G cluster_1 Cyanation Workflow (Protocol 2) start Inputs: - 2-(Chloromethyl)-3,4-dimethylpyridine - Sodium Cyanide - DMSO process Process: 1. Dissolve NaCN in DMSO 2. Add Chloro-intermediate 3. Heat to 80-100 °C (2-6h) 4. Monitor by TLC start->process Reaction Setup workup Workup: 1. Cool to RT 2. Quench with Water 3. Extract with Ethyl Acetate 4. Wash, Dry, Concentrate process->workup Reaction Complete product Output: Crude (3,4-dimethylpyridin-2-yl)acetonitrile workup->product Isolation

Caption: Step-by-step workflow for the cyanation reaction.

Hydrolysis to the Carboxylic Acid

The nitrile intermediate is a stable precursor to the corresponding carboxylic acid. This transformation is accomplished via hydrolysis, which can be performed under either acidic or basic conditions. Basic hydrolysis is often preferred as it can be less prone to polymerization side reactions with sensitive substrates.

Protocol 3: Base-Catalyzed Hydrolysis of (3,4-dimethylpyridin-2-yl)acetonitrile

This protocol uses aqueous sodium hydroxide to hydrolyze the nitrile to the sodium salt of the carboxylic acid. A subsequent acidification step is required to obtain the free acid. Alkaline hydrolysis of similar pyridyl-2-acetonitriles is a well-established method.[4]

Materials:

  • (3,4-dimethylpyridin-2-yl)acetonitrile (1.0 eq)

  • Sodium hydroxide (NaOH) (2.0 - 3.0 eq)

  • Water

  • Ethanol (optional, to aid solubility)

  • Hydrochloric acid (HCl), concentrated or 6M

  • Round-bottom flask, reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, prepare an aqueous solution of sodium hydroxide (e.g., 10-20% w/v).

  • Add the crude (3,4-dimethylpyridin-2-yl)acetonitrile to the NaOH solution. If the nitrile is not fully soluble, a co-solvent like ethanol can be added.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C).

  • Maintain reflux for 4-12 hours. The reaction can be monitored by observing the cessation of ammonia gas evolution (a byproduct) or by TLC.

  • Cool the reaction mixture to room temperature and then further in an ice bath.

  • Slowly and carefully acidify the solution by adding hydrochloric acid dropwise until the pH is approximately 4-5. The carboxylic acid will precipitate out of the solution as it is protonated.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water to remove inorganic salts.

  • Dry the product, (3,4-dimethylpyridin-2-yl)acetic acid, under vacuum.

Final Step: Fischer Esterification

The final step is the conversion of the carboxylic acid intermediate to the target ethyl ester. The Fischer-Speier esterification is a classic, acid-catalyzed reaction that is highly effective for this purpose, especially on a larger scale.[5][6][7][8]

Protocol 4: Synthesis of Ethyl (3,4-dimethylpyridin-2-YL)acetate

The reaction is an equilibrium process. To drive it towards the product, a large excess of the alcohol (ethanol) is used, which also conveniently serves as the solvent.[8][9] A catalytic amount of a strong acid, such as sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic.[7][9]

Materials:

  • (3,4-dimethylpyridin-2-yl)acetic acid (1.0 eq)

  • Ethanol (absolute, large excess, as solvent)

  • Sulfuric acid (H₂SO₄), concentrated (catalytic amount, e.g., 0.05-0.1 eq)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Round-bottom flask, reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Suspend (3,4-dimethylpyridin-2-yl)acetic acid in a large excess of absolute ethanol in a round-bottom flask.

  • While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Attach a reflux condenser and heat the reaction to reflux (approx. 78 °C).

  • Maintain reflux for 4-8 hours, or until TLC analysis shows the disappearance of the starting carboxylic acid.

  • Cool the reaction mixture to room temperature.

  • Remove the bulk of the excess ethanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Carefully wash the organic solution with saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst. (Caution: CO₂ evolution).

  • Wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, Ethyl (3,4-dimethylpyridin-2-YL)acetate.

  • The crude product can be purified via vacuum distillation or column chromatography on silica gel.

G cluster_2 Fischer Esterification Mechanism A Carboxylic Acid R-COOH B Protonated Carbonyl [R-C(OH)2]+ A->B + H+ C Tetrahedral Intermediate B->C + R'OH (Ethanol) D Protonated Ether-like Intermediate C->D Proton Transfer E Protonated Ester D->E - H2O F Final Ester R-COOR' E->F - H+

Caption: Key mechanistic steps of the acid-catalyzed Fischer esterification.

Summary of Protocols and Expected Yields

The following table provides a comparative summary of the reaction conditions for each step in the synthesis. Yields are representative and may vary based on scale and purification efficiency.

StepReactionKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
1 ChlorinationSOCl₂DCM0 to RT2-4>90 (crude)
2 CyanationNaCNDMSO80-1002-680-90
3 HydrolysisNaOH (aq)Water/Ethanol100-1104-1275-85
4 EsterificationH₂SO₄ (cat.), EthanolEthanol~784-885-95

Conclusion

The synthetic pathway and detailed protocols provided in this application note offer a reliable and scalable method for producing Ethyl (3,4-dimethylpyridin-2-YL)acetate. By breaking down the synthesis into four logical and high-yielding steps, researchers can confidently prepare this valuable intermediate for applications in pharmaceutical research and development. The key to success lies in careful control of reaction conditions, particularly temperature, and adherence to safety protocols when handling hazardous reagents like sodium cyanide and thionyl chloride.

References

  • PrepChem. (n.d.). Synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Available at: [Link][2]

  • Eureka. (2012). Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Available at: [10]

  • ZebPharma. (n.d.). 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride. Available at: [Link][11]

  • University of Missouri-St. Louis. (n.d.). The Fischer Esterification. Available at: [Link][5]

  • MDPI. (2017). Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. Available at: [Link][12]

  • Journal of the American Chemical Society. (1960). Preparation of Nitriles from Halides and Sodium Cyanide. An Advantageous Nucleophilic Displacement in Dimethyl Sulfoxide. Available at: [Link][3]

  • Asian Journal of Chemistry. (n.d.). One-Pot Synthesis of 3,4-Dihydropyrimidin-2-(1H)-ones Using Nickel Chloride as a Catalyst. Available at: [Link][13]

  • Organic Chemistry Portal. (n.d.). Fischer-Speier Esterification. Available at: [Link][6]

  • Chemistry LibreTexts. (2023). Fischer Esterification. Available at: [Link][7]

  • ResearchGate. (1944). Syntheses of 3,4-dimethylpyridine, 2,3-dimethylpyridine and 2-methyl-3-ethylpyridine. Available at: [Link][14]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link][8]

  • Organic Syntheses. (n.d.). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. Available at: [Link][15]

  • Chemistry Steps. (2021). Fischer Esterification. Available at: [Link][9]

  • International Journal of Pharmaceutical Sciences and Research. (2014). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. Available at: [Link][16]

  • PubMed. (1979). Hydrolysis derivatives of (pyridyl-2)acetonitrile. Available at: [Link][4]

Sources

Application Note: Saponification and Hydrolysis Protocols for Ethyl (3,4-dimethylpyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Causality

Ethyl (3,4-dimethylpyridin-2-yl)acetate (CAS: 1393583-80-6) is a critical azaheterocyclic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), including proton pump inhibitors and specialized kinase inhibitors[1]. The conversion of this ester to its corresponding free acid, 2-(3,4-dimethylpyridin-2-yl)acetic acid, is a fundamental transformation. However, it is fraught with chemoselective challenges that require a deep understanding of the molecule's physicochemical properties.

The hydrolysis of pyridine-2-acetate derivatives can be achieved via base-catalyzed saponification or acid-catalyzed hydrolysis[2],[3]. While the cleavage of the ester bond is mechanistically straightforward, the isolation of the resulting acid is highly complex due to the dual acid-base nature of the product.

The Causality of Thermal Decarboxylation

The product, 2-(3,4-dimethylpyridin-2-yl)acetic acid, contains both a basic pyridine nitrogen and an acidic carboxyl group. Based on analogous compounds like 2-pyridylacetic acid (which has a predicted carboxylic pKa of ~3.3)[4], the isoelectric point (pI) of this dimethylated derivative lies between pH 4.5 and 5.0. At this pH, the molecule exists almost exclusively as a zwitterion.

Crucially, 2-pyridylacetic acids are highly susceptible to thermal decarboxylation, yielding 2,3,4-trimethylpyridine. This decarboxylation reaches its maximum rate exactly at the isoelectric point, as the zwitterionic ground state provides an ideal electronic arrangement for CO₂ extrusion[5]. Therefore, the protocols below are engineered not just to hydrolyze the ester, but to strictly control temperature during pH adjustment, ensuring a self-validating and high-yielding isolation.

Materials and Reagents

  • Starting Material: Ethyl (3,4-dimethylpyridin-2-yl)acetate (Purity >98%)[1]

  • Reagents: Sodium Hydroxide (NaOH, 2M aqueous), Hydrochloric Acid (HCl, 2M and 6M aqueous)

  • Solvents: Ethanol (Absolute), Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc), Deionized Water

  • Equipment: Calibrated pH meter, rotary evaporator, ice-water bath, mechanical stirrer.

Experimental Methodologies

Protocol A: Base-Catalyzed Saponification (Recommended)

This alkaline hydrolysis pathway utilizes hydroxide as a nucleophile to attack the electrophilic carbonyl carbon, forming a tetrahedral intermediate that collapses to release ethoxide. The reaction is driven to irreversible completion by the rapid deprotonation of the resulting carboxylic acid.

Step-by-Step Workflow:

  • Reaction Setup: Dissolve 1.0 equivalent of Ethyl (3,4-dimethylpyridin-2-yl)acetate in 5 volumes of Ethanol.

  • Saponification: Add 1.5 equivalents of 2M aqueous NaOH. Stir the biphasic mixture at 40°C for 2–4 hours.

    • Causality Check: Mild heating accelerates nucleophilic acyl substitution. Because the pH is >12, the pyridine nitrogen remains unprotonated, preventing zwitterion formation and completely eliminating the risk of thermal decarboxylation during this step.

  • In-Process Control (IPC): Sample 0.1 mL of the mixture, quench with 0.1 mL 1M HCl, and extract with EtOAc. Analyze via TLC or HPLC. The reaction is self-validating when the high-Rf ester spot is completely consumed.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove Ethanol. Crucial: Maintain the water bath temperature below 40°C.

  • Aqueous Washing: Dilute the remaining aqueous residue with 3 volumes of water. Wash with MTBE (2 × 3 volumes) to extract unreacted ester and non-polar impurities. Discard the organic layer.

  • Zwitterion Precipitation (Critical Step): Cool the aqueous layer to 0–5°C using an ice-water bath. Insert a calibrated pH meter.

  • pH Adjustment: Slowly add 2M HCl dropwise. Maintain the internal temperature strictly below 10°C. Adjust the pH to exactly 4.8 ± 0.2 .

    • Causality Check: Reaching the isoelectric point maximizes the insolubility of the zwitterion, causing it to precipitate. The strict cooling prevents the kinetically favored thermal decarboxylation that occurs at this pH[5].

  • Isolation: Filter the resulting white/off-white precipitate, wash with ice-cold deionized water, and dry under vacuum at room temperature.

Protocol B: Acid-Catalyzed Hydrolysis (Alternative)

Acid hydrolysis utilizes excess water and strong acid to protonate the carbonyl oxygen, making it highly electrophilic. This method is useful if the starting material contains base-sensitive functional groups.

Step-by-Step Workflow:

  • Reaction Setup: Suspend 1.0 equivalent of the ester in 10 volumes of 6M HCl[3].

  • Hydrolysis: Heat the mixture to reflux (~100°C) for 6–8 hours.

    • Causality Check: Despite the high temperature, decarboxylation does not occur because the highly acidic medium (pH < 1) fully protonates both the pyridine nitrogen and the carboxylic acid. The zwitterion concentration is effectively zero[5].

  • Cooling: Cool the reaction mixture to 0–5°C.

  • Neutralization (Critical Step): Slowly add 2M NaOH dropwise to adjust the pH to 4.8 ± 0.2 .

    • Causality Check: Neutralization of strong acid is highly exothermic. The internal temperature must be monitored and kept below 15°C to prevent the transiently formed zwitterion from degrading into 2,3,4-trimethylpyridine and CO₂.

  • Isolation: Filter the precipitated zwitterion, wash with cold water, and dry under vacuum.

Quantitative Data & Parameter Comparison

ParameterProtocol A (Base-Catalyzed)Protocol B (Acid-Catalyzed)
Reagent NaOH (1.5 eq)6M HCl (Excess)
Solvent System EtOH / H₂O (1:1)H₂O
Reaction Temperature 40°C100°C (Reflux)
Reaction Time 2 – 4 hours6 – 8 hours
Active Species Hydroxide (OH⁻) NucleophileProtonated Carbonyl (Electrophile)
Decarboxylation Risk (Rxn) Low (High pH prevents zwitterion)Low (Low pH prevents zwitterion)
Decarboxylation Risk (W/U) High (Requires strict cooling)High (Exothermic neutralization)

Troubleshooting & Causal Analysis

ObservationCausal AnalysisCorrective Action
Incomplete conversion Insufficient nucleophile or low reaction temperature.Increase NaOH to 2.0 eq; ensure vigorous biphasic stirring.
Vigorous gas evolution during pH adjustment Thermal decarboxylation of the zwitterion releasing CO₂[5].Abort and restart. Ensure strict temperature control (< 5°C) during HCl/NaOH addition.
Low isolated yield Product remains soluble in the aqueous phase.Verify pH meter calibration. Ensure pH is exactly at the isoelectric point (4.5 – 5.0).
Product oils out instead of precipitating Presence of residual ethanol disrupting the dielectric constant of the solvent.Ensure complete removal of EtOH under reduced pressure prior to acidification.

Process Workflow Diagram

The following diagram illustrates the logical workflow and critical control points for the base-catalyzed saponification of Ethyl (3,4-dimethylpyridin-2-yl)acetate.

G A Ethyl (3,4-dimethylpyridin-2-yl)acetate (Starting Material) B Saponification (NaOH, EtOH/H2O, 40°C) A->B OH⁻ Nucleophilic Attack C Sodium 2-(3,4-dimethylpyridin-2-yl)acetate (Aqueous Salt) B->C Hydrolysis to Carboxylate D Solvent Removal (Evaporate EtOH < 40°C) C->D Phase Separation E pH Adjustment & Cooling (Add HCl at 0-5°C to pH 4.8) D->E Critical Temp Control F Zwitterion Precipitation (Target Acid) E->F Isoelectric Point (pI ~4.8) G Thermal Decarboxylation (Side Reaction if T > 30°C) E->G If heated (Avoid!)

Caption: Workflow for the saponification and isolation of 2-(3,4-dimethylpyridin-2-yl)acetic acid.

Sources

Validation & Comparative

Navigating the Fragmentation Maze: A Comparative Analysis of Ethyl (3,4-dimethylpyridin-2-YL)acetate by Advanced Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Structural Elucidation

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. Ethyl (3,4-dimethylpyridin-2-YL)acetate, a substituted pyridine derivative, presents a unique analytical challenge due to the interplay of its aromatic and ester functionalities. This guide provides an in-depth comparison of its fragmentation behavior under three common mass spectrometry activation techniques: Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron-Transfer Dissociation (ETD). By understanding the nuances of each method, researchers can select the optimal strategy for structural elucidation and impurity profiling.

The Compound of Interest: Ethyl (3,4-dimethylpyridin-2-YL)acetate

The structure of Ethyl (3,4-dimethylpyridin-2-YL)acetate, with its pyridine core, two methyl substituents, and an ethyl acetate side chain, offers multiple potential sites for fragmentation. The protonated molecule ([M+H]⁺) has a monoisotopic mass of 194.1179 m/z. The primary sites for protonation are the pyridine nitrogen and the carbonyl oxygen of the ester group, which will influence the subsequent fragmentation pathways.

Experimental Protocols: A Foundation for Reliable Data

Reproducible and high-quality data are predicated on a well-defined experimental setup. The following protocols provide a general framework for the analysis of Ethyl (3,4-dimethylpyridin-2-YL)acetate using a hybrid ion trap-Orbitrap mass spectrometer.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of Ethyl (3,4-dimethylpyridin-2-YL)acetate in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of methanol and water containing 0.1% formic acid to promote protonation.

Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters
  • LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation from any potential impurities (e.g., 5-95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A hybrid ion trap-Orbitrap mass spectrometer capable of CID, HCD, and ETD fragmentation.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 300 °C.

  • MS1 Resolution: 60,000.

  • MS2 Isolation Window: 1.0 m/z.

Fragmentation Analysis: A Head-to-Head Comparison

The choice of fragmentation technique significantly impacts the resulting tandem mass spectrum (MS/MS) and the structural information that can be gleaned. Here, we compare the predicted fragmentation of Ethyl (3,4-dimethylpyridin-2-YL)acetate using CID, HCD, and ETD.

Collision-Induced Dissociation (CID): The Workhorse of Fragmentation

CID is a resonant excitation process that involves multiple low-energy collisions with an inert gas, leading to the gradual heating of the precursor ion and subsequent fragmentation through the lowest energy pathways.[1]

Predicted Fragmentation of Ethyl (3,4-dimethylpyridin-2-YL)acetate under CID:

The fragmentation of the protonated molecule ([M+H]⁺, m/z 194.12) is expected to be dominated by cleavages related to the ethyl acetate side chain, as these are generally lower energy pathways. A key fragmentation pathway for the closely related compound, 2-pyridylacetic acid, involves the loss of the carboxylic acid group to form a pyridinium ion.[2][3] For Ethyl (3,4-dimethylpyridin-2-YL)acetate, we can anticipate analogous fragmentations.

Key Predicted Fragment Ions (CID):

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
194.12148.08C₂H₅OH (Ethanol)3,4-dimethyl-2-pyridylketene ion
194.12120.08C₄H₈O₂ (Ethyl acetate)3,4-dimethylpyridinium ion
148.08120.08CO (Carbon monoxide)3,4-dimethylpyridinium ion
120.0893.06HCN (Hydrogen cyanide)Methylcyclopentadienyl cation

The loss of ethanol (46 Da) from the protonated molecule is a common fragmentation pathway for ethyl esters. The resulting ion at m/z 148.08 would be a stable acylium ion. Subsequent loss of carbon monoxide (28 Da) would lead to the 3,4-dimethylpyridinium ion at m/z 120.08. A characteristic fragmentation of the pyridine ring is the loss of hydrogen cyanide (27 Da), which would result in an ion at m/z 93.06. This is supported by experimental data for the similar compound ethyl 2-pyridylacetate, which shows a base peak at m/z 93.

Proposed CID Fragmentation Pathway of Ethyl (3,4-dimethylpyridin-2-YL)acetate

M [M+H]⁺ m/z 194.12 F1 m/z 148.08 M->F1 - C₂H₅OH F2 m/z 120.08 M->F2 - C₄H₈O₂ F1->F2 - CO F3 m/z 93.06 F2->F3 - HCN M [M+H]⁺ m/z 194.12 F1 m/z 148.08 M->F1 - C₂H₅OH F4 m/z 166.08 M->F4 - C₂H₄ F2 m/z 120.08 F1->F2 - CO F3 m/z 93.06 F2->F3 - HCN F5 m/z 77.04 F2->F5 - C₂H₃N

Caption: Predicted HCD fragmentation pathway.

Electron-Transfer Dissociation (ETD): A Gentle Approach for Labile Modifications

ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged precursor ion, leading to radical-driven fragmentation. For singly charged small molecules, ETD is less common; however, if the molecule can form a radical cation, fragmentation can occur. For our singly charged precursor, true ETD is not applicable. However, we can consider a related technique, Electron-Induced Dissociation (EID), which can be performed on singly charged ions.

Predicted Fragmentation of Ethyl (3,4-dimethylpyridin-2-YL)acetate under EID/ETD-like conditions:

EID would generate a radical cation, and the subsequent fragmentation would be driven by the radical site. This can lead to unique fragmentation patterns not observed in CID or HCD. We might expect to see radical-driven cleavages, such as the loss of the ethyl radical.

Predicted Fragment Ions (EID/ETD-like):

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
194.12165.08•C₂H₅ (Ethyl radical)Protonated 3,4-dimethyl-2-pyridylacetic acid radical
194.12149.08•OCH₂CH₃ (Ethoxy radical)3,4-dimethyl-2-pyridylacetyl cation

The radical-driven fragmentation provides complementary information to the even-electron fragmentation seen in CID and HCD. The observation of radical losses can be a powerful tool for confirming the presence of specific functional groups.

Predicted EID/ETD-like Fragmentation Pathway of Ethyl (3,4-dimethylpyridin-2-YL)acetate

M [M+H]⁺ m/z 194.12 F1 m/z 165.08 M->F1 - •C₂H₅ F2 m/z 149.08 M->F2 - •OC₂H₅

Caption: Predicted EID/ETD-like fragmentation.

Comparative Summary and Best Practices

FeatureCollision-Induced Dissociation (CID)Higher-Energy Collisional Dissociation (HCD)Electron-Transfer Dissociation (ETD)/EID
Mechanism Resonant, multiple low-energy collisionsNon-resonant, single high-energy collisionElectron transfer/capture, radical-driven
Fragmentation Dominated by lowest energy pathwaysMore extensive fragmentation, including higher energy pathwaysUnique radical-driven cleavages
Spectrum Complexity Relatively simpleMore complex, more fragment ionsCan be simpler, with specific radical losses
Low-Mass Cutoff Ion trap CID has a low-mass cutoffNo low-mass cutoffNo low-mass cutoff
Best For Initial structural confirmation, routine analysisDetailed structural elucidation, resolving ambiguitiesComplementary data, confirming specific functional groups

Recommendations for Analysis:

For a comprehensive structural analysis of Ethyl (3,4-dimethylpyridin-2-YL)acetate, a multi-faceted approach is recommended:

  • Initial Screening with CID: Begin with CID to obtain a basic fragmentation pattern and identify the major, low-energy fragmentation pathways.

  • Detailed Analysis with HCD: Utilize HCD to generate a richer fragmentation spectrum, providing more detailed structural information and potentially revealing more subtle structural features.

  • Complementary Data with ETD/EID: If available, employ ETD or a similar electron-based fragmentation technique to obtain complementary data and confirm the presence of specific functionalities through radical-driven fragmentation.

By combining the data from these three techniques, researchers can build a highly confident structural assignment for Ethyl (3,4-dimethylpyridin-2-YL)acetate and other novel small molecules, ensuring the integrity and reliability of their scientific findings.

References

  • Walsh, C. (2012). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. J Proteomics Bioinform, S2:003. doi:10.4172/jpb.S2-003.
  • PubChem. (n.d.). Ethyl 2-pyridylacetate. Retrieved from [Link]

  • Zhong, D., et al. (2003). LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: application to a pharmacokinetic study in healthy volunteers. Xenobiotica, 33(12), 1243-1253.
  • O'Hair, R. A. J. (2010). Gas-phase ion chemistry of pyridines. Mass spectrometry reviews, 29(3), 435-467.
  • Gäumann, T. (1996). The mass spectra of pyridines. In The Chemistry of Heterocyclic Compounds, Pyridine and Its Derivatives, Supplement Part One (Vol. 14, pp. 1-64). John Wiley & Sons, Inc.
  • Pragolab. (n.d.). The “ETD-like” Fragmentation of Small Molecules. Retrieved from [Link]

  • MS Vision. (n.d.). Understanding differences in CID fragmentation in a mass spectrometer. Retrieved from [Link]

  • Swaney, D. L., McAlister, G. C., & Coon, J. J. (2010). Getting the most out of ETD: a guide to successful electron transfer dissociation experiments.
  • Olsen, J. V., et al. (2009). A practical approach for the analysis of protein phosphorylation.

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Toxicity and Application Guide: Ethyl (3,4-dimethylpyridin-2-yl)acetate vs. Related Pyridine Esters

Introduction

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the safety and efficacy of nitrogenous heterocyclic building blocks. Pyridine derivatives, particularly functionalized esters like Ethyl (3,4-dimethylpyridin-2-yl)acetate (CAS 1393583-80-6), are indispensable in synthesizing complex therapeutics, including GABA_A receptor agonists and Ras protein inhibitors 1 [[2]](). However, the structural modifications that make these compounds pharmacologically valuable—such as methyl substitutions and ester linkages—also fundamentally alter their toxicological profiles.

This guide provides an objective, data-driven comparison of Ethyl (3,4-dimethylpyridin-2-yl)acetate against related pyridine esters. It details the structure-activity relationships (SAR) that drive their toxicity and outlines field-proven, self-validating experimental protocols for assessing their safety in vitro.

Mechanistic Toxicology: Structure-Activity Relationships (SAR)

The toxicity of pyridine derivatives is not uniform; it is strictly dictated by the nature and position of ring substituents 3.

  • Methyl Substitutions (C-3 and C-4): The addition of electron-donating methyl groups at the C-3 and C-4 positions increases the lipophilicity of the pyridine ring. Environmental and microbial toxicity assays (such as the Microtox assay using Vibrio fischeri) demonstrate that pyridine derivatives with -CH3 functional groups are significantly more toxic than unsubstituted pyridines or those with -CN and -OH groups 3. Causally, this increased lipophilicity enhances cellular membrane penetration, leading to higher intracellular accumulation and subsequent stress.

  • Positional Effects (C-2 vs. C-3/C-4): Isomers with substituents at the C-2 position are generally less toxic and biotransformed faster than their C-3 or C-4 counterparts 3. In Ethyl (3,4-dimethylpyridin-2-yl)acetate, the bulky ethyl acetate group at C-2 provides critical steric hindrance. This steric bulk can impede rapid CYP450-mediated N-oxidation, partially mitigating the increased baseline toxicity driven by the C-3/C-4 methyl groups.

  • Hepatic Impact & Genotoxicity: Pyridine and its direct analogs primarily target the liver. In vivo mammalian studies show that exposure leads to hepatic lesions, including bile ductule proliferation and enlarged vacuolated hepatocytes, with a No-Observed-Adverse-Effect-Level (NOAEL) of 1 mg/kg/day for unsubstituted pyridine 4. Importantly, these compounds generally lack genotoxic potential; they do not cause chromosomal damage in micronucleus tests up to 1,000 mg/kg 5 [[4]](), meaning their toxicity is primarily metabolic and stress-induced rather than DNA-damaging.

Metabolism A Ethyl (3,4-dimethylpyridin-2-yl)acetate B Esterase Cleavage A->B Hydrolysis C 3,4-dimethylpyridin-2-yl acetic acid B->C D CYP450 Oxidation (Hepatic) C->D E N-Oxide Metabolites (Reactive) D->E Phase I F Glucuronidation / Excretion D->F Phase II G Hepatic Stress / Bile Ductule Proliferation E->G Accumulation

Hepatic metabolism pathway of pyridine esters leading to clearance or cellular stress.

Comparative Toxicity Profiles

To contextualize the safety of Ethyl (3,4-dimethylpyridin-2-yl)acetate, we must compare it against baseline pyridine and mono-substituted analogs. The data below synthesizes microbial EC50 values (a standard proxy for baseline cytotoxicity) and mammalian hepatic data [[3]]() 4.

CompoundSubstitution PatternMicrotox EC50 (mmol/L)*Mammalian Hepatic NOAEL (mg/kg/day)**Primary Toxicity Driver
Pyridine None49.11.0N-oxide formation 4
2-Methylpyridine C-2 Methyl~35.0N/AMild lipophilicity increase 3
4-Methylpyridine C-4 Methyl~15.0N/AC-4 exposure, high membrane permeability 3
Ethyl (3,4-dimethylpyridin-2-yl)acetate C-3, C-4 Methyl; C-2 Ester~10-20 (Estimated)< 1.0 (Estimated)High lipophilicity driven by C-3/C-4 methyls, offset by C-2 steric bulk

*Lower EC50 indicates higher toxicity. Data derived from Vibrio fischeri models. **Based on 90-day oral gavage studies in rats.

Experimental Workflows: Self-Validating Toxicity Assays

When evaluating novel pyridine esters in the lab, relying on a single endpoint is a critical error. Compounds with high lipophilicity can precipitate or non-specifically bind to assay reagents, yielding false positives.

Below is a self-validating, step-by-step protocol for assessing the in vitro hepatic cytotoxicity of Ethyl (3,4-dimethylpyridin-2-yl)acetate using a Resazurin reduction assay. This system is "self-validating" because the conversion of resazurin to resorufin requires active cellular NADH production; we run parallel cell-free controls to ensure the pyridine ester itself isn't chemically reducing the dye.

Step-by-Step Methodology: High-Throughput Hepatic Cytotoxicity Screening

  • Compound Preparation (Orthogonal Solvency): Dissolve Ethyl (3,4-dimethylpyridin-2-yl)acetate in 100% DMSO to create a 100 mM stock. Causality: Pyridine esters are highly lipophilic; aqueous buffers will cause precipitation. Ensure final DMSO concentration in the assay never exceeds 0.5% to prevent solvent-induced baseline toxicity.

  • Cell Plating (HepG2 Model): Seed HepG2 (human liver carcinoma) cells at 10,000 cells/well in a 96-well plate using DMEM + 10% FBS. Incubate for 24 hours at 37°C, 5% CO_2. Causality: HepG2 cells retain basal CYP450 activity, making them suitable for detecting toxicity from Phase I N-oxide metabolites [[4]]().

  • Dose-Response Exposure: Treat cells with a 10-point serial dilution of the compound (0.1 µM to 1000 µM). Include three critical controls:

    • Vehicle Control: 0.5% DMSO (Baseline viability).

    • Positive Control: 100 µM Triton X-100 (Maximum cell death).

    • Self-Validation Control: Compound at 1000 µM in media without cells (Checks for auto-fluorescence or direct dye reduction).

  • Resazurin Incubation: After 48 hours of exposure, add Resazurin solution (final concentration 10 µg/mL) to all wells. Incubate for 4 hours.

  • Fluorescence Readout & Validation: Read fluorescence at Ex 560 nm / Em 590 nm. If the Self-Validation Control shows fluorescence significantly above the media blank, the compound is interfering with the assay, and an orthogonal method (e.g., ATP-based CellTiter-Glo) must be used.

  • Data Synthesis: Calculate the IC50 using a 4-parameter logistic regression model.

Workflow Step1 Compound Preparation (DMSO Stock) Step3 Dose-Response Exposure (0.1 - 1000 µM) Step1->Step3 Step2 HepG2 Cell Plating (96-well format) Step2->Step3 Step4 Resazurin Viability Assay (Self-Validating Controls) Step3->Step4 Step5 Fluorescence Readout (560/590 nm) Step4->Step5 Step6 IC50 Calculation & SAR Modeling Step5->Step6

Step-by-step in vitro cytotoxicity workflow using HepG2 cells and resazurin validation.

References

  • [3] Title: Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions - PubMed. Source: nih.gov. URL:

  • [5] Title: HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf. Source: nih.gov. URL:

  • [4] Title: ATSDR Pyridine Tox Profile. Source: cdc.gov. URL:

  • [1] Title: Discovery of Functionally Selective 7,8,9,10-Tetrahydro-7,10-ethano-1,2,4-triazolo[3,4-a]phthalazines as GABAA Receptor Agonists at the α3 Subunit. Source: Journal of Medicinal Chemistry - ACS Publications. URL:

  • [2] Title: FUSED RING COMPOUNDS - European Patent Office - EP 3735299 B1. Source: Googleapis.com. URL:

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Safety Operating Guide

Personal protective equipment for handling Ethyl (3,4-dimethylpyridin-2-YL)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety & Handling Guide: Ethyl (3,4-dimethylpyridin-2-YL)acetate

As drug development accelerates, the handling of specialized intermediates requires more than a cursory glance at a Safety Data Sheet (SDS). For researchers working with Ethyl (3,4-dimethylpyridin-2-YL)acetate (CAS: 1393583-80-6) , standard laboratory safety assumptions—particularly regarding glove compatibility—can lead to dangerous exposure events.

This guide provides a mechanistic, field-proven operational framework for handling this specific pyridine ester, ensuring safety, chemical integrity, and workflow efficiency.

Mechanistic Hazard Assessment: The "Why" Behind the Risk

To handle a chemical safely, one must understand its molecular behavior. Ethyl (3,4-dimethylpyridin-2-YL)acetate is a bifunctional molecule, and its hazards are a direct result of its structure[1]:

  • Polymer Solvation (The Glove Threat): This compound contains both a basic pyridine ring and an ethyl ester moiety. Pyridine is a notorious solvent that rapidly permeates and degrades standard nitrile and latex elastomers[2]. Simultaneously, the ethyl acetate moiety solvates the plasticizers in these gloves, leading to swelling and breakthrough times often under 5 minutes[3].

  • Enhanced Lipophilicity: The addition of two methyl groups (3,4-dimethyl) to the pyridine ring increases the molecule's partition coefficient (LogP)[1]. If the chemical breaches your PPE, its highly lipophilic nature allows it to rapidly penetrate the lipid bilayer of human skin, causing systemic absorption and severe irritation (H315)[4].

  • Mucosal Reactivity: The nitrogen lone pair on the pyridine ring acts as a weak base, making the vapor highly irritating to the eyes (H319) and respiratory tract (H335)[4].

Personal Protective Equipment (PPE) Matrix

Because of the synergistic degradation effects of the pyridine and ester groups, standard thin-mil nitrile gloves offer zero practical protection against prolonged exposure or submersion[5].

PPE CategoryRecommended EquipmentMechanistic Justification
Hand Protection (Primary) Butyl Rubber or PE/EVAL (SilverShield) gloves.Butyl rubber provides excellent resistance to both esters and amines, offering a breakthrough time of >4 hours against pyridine derivatives[6].
Hand Protection (Secondary) Double-layered Nitrile (6-8 mil).For incidental splash only. Must be removed immediately upon contact. The inner glove provides a brief temporal barrier while the outer contaminated glove is doffed[3].
Eye & Face Z87.1 Chemical Splash Goggles + Polycarbonate Face Shield.Protects mucosal membranes from the basicity of the pyridine ring during high-risk transfers.
Body Flame-Resistant (FR) or 100% Cotton Lab Coat.Synthetic fibers (polyester) can melt into the skin if the ester vapor ignites. Cotton provides a breathable, non-melting barrier.
Respiratory Certified Chemical Fume Hood.Must maintain a face velocity of 80–120 Linear Feet per Minute (LFM) to capture volatile organic vapors[2].

Operational Workflow: Dispensing & Reaction Setup

Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's integrity is confirmed.

Step 1: Environmental Control Verification

  • Action: Verify the fume hood flow rate via the digital monitor or magnehelic gauge.

  • Validation: Perform a "tissue test" (tape a small piece of Kimwipe to the sash; it should pull inward steadily).

  • Causality: Pyridine vapors are heavier than air and will pool on the benchtop if exhaust velocity is insufficient.

Step 2: PPE Donning & Integrity Check

  • Action: Don Butyl rubber gloves.

  • Validation: Roll the cuff of the glove tightly toward the fingers to trap air, creating a balloon. Submerge in water or listen closely to verify the absence of micro-punctures.

Step 3: Dispensing Protocol

  • Action: Use a positive displacement pipette or a glass gastight syringe to transfer the liquid.

  • Causality: Standard air-displacement pipettes rely on an air cushion. The high vapor pressure of the ethyl ester moiety will evaporate into this air cushion, increasing internal pressure and causing the pipette to drip hazardous liquid during transfer. Positive displacement eliminates this air gap.

Step 4: Equipment Decontamination

  • Action: Rinse all glassware with acetone or ethanol inside the fume hood before transferring to a sink.

  • Causality: Due to the compound's high lipophilicity, it is poorly soluble in water. Attempting to wash it directly with aqueous soap will leave a hazardous, invisible residue on the glass[1].

Spill Response & Disposal Plan

In the event of a spill, standard paper towels are a critical hazard. They exponentially increase the surface area of the liquid, accelerating the release of toxic pyridine vapors into the laboratory atmosphere.

Step 1: Immediate Containment

  • Evacuate personnel from the immediate vicinity.

  • Pour vermiculite or dry sand around the perimeter of the spill, working inward.

  • Causality: Vermiculite traps the liquid within its porous silicate structure, drastically reducing the vapor pressure and preventing off-gassing.

Step 2: Absorption and Neutralization

  • Using a non-sparking polypropylene dustpan, scoop the absorbed mixture into a wide-mouth, sealable hazardous waste container.

  • Wipe the area with a dilute acidic solution (e.g., 5% citric acid) to neutralize residual basic pyridine traces, followed by a water rinse.

Step 3: Waste Segregation

  • Label clearly as "Hazardous Organic Waste - Pyridine/Ester Derivative."

  • Critical Warning: Store strictly segregated from strong oxidizers and concentrated acids (especially nitric acid). The pyridine nitrogen can undergo violently exothermic acid-base reactions if mixed improperly[2].

Workflow Visualization: Glove Selection & Exposure Logic

PPE_Decision_Tree Start Task: Handling Ethyl (3,4-dimethylpyridin-2-YL)acetate Assess Assess Exposure Risk Start->Assess HighRisk High Risk (Prolonged contact, >50mL) Assess->HighRisk LowRisk Low Risk (Incidental splash, <50mL) Assess->LowRisk Butyl Select Butyl Rubber or PE/EVAL (SilverShield) Gloves HighRisk->Butyl Nitrile Select Double Nitrile Gloves (Temporary barrier only) LowRisk->Nitrile Proceed Proceed with Fume Hood Operations Butyl->Proceed Splash Splash Occurs? Nitrile->Splash Remove DANGER: Immediate Permeation Remove gloves & wash hands Splash->Remove Yes Splash->Proceed No Remove->Nitrile Redon PPE

Decision matrix for glove selection based on permeation risks of pyridine esters.

References

  • Washington State University Environmental Health & Safety. Pyridine Handling and Glove Compatibility. Retrieved from:[Link]

  • Yale University Environmental Health & Safety. Kimberly-Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from: [Link]

  • Environmental Protection Agency (EPA) OSC Response. Hand Protection Chemical Resistance Guide. Retrieved from:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.